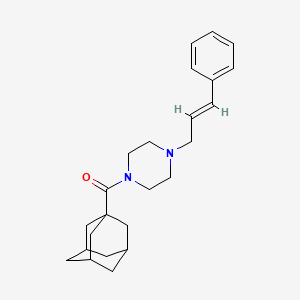
N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N-methyl-6-(3-thienyl)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N-methyl-6-(3-thienyl)nicotinamide, also known as DIBO-NT, is a chemical compound that has been extensively studied for its potential use in medical research. This compound has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation.
Wirkmechanismus
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N-methyl-6-(3-thienyl)nicotinamide is not fully understood, but it is believed to involve the inhibition of a protein called heat shock protein 90 (HSP90). This protein is involved in the regulation of a variety of cellular processes, including cell growth and division. By inhibiting HSP90, this compound may be able to disrupt the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its potential anti-cancer properties, it has also been shown to have anti-inflammatory effects and to be neuroprotective. These effects make it a promising candidate for further investigation in a variety of medical research areas.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N-methyl-6-(3-thienyl)nicotinamide in lab experiments is its selectivity for cancer cells. This can make it easier to study the effects of the compound on cancer cells without affecting healthy cells. However, one limitation is that the mechanism of action of this compound is not fully understood, which can make it more difficult to design experiments to study its effects.
Zukünftige Richtungen
There are several potential future directions for research on N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N-methyl-6-(3-thienyl)nicotinamide. One area of interest is in the development of new cancer therapies based on the compound. Further investigation into the mechanism of action of this compound could also help to identify new targets for cancer treatment. In addition, research into the anti-inflammatory and neuroprotective effects of this compound could lead to new treatments for a variety of medical conditions.
Synthesemethoden
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N-methyl-6-(3-thienyl)nicotinamide involves several steps, including the reaction of 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid with thionyl chloride to form 2,3-dihydro-1,4-benzodioxin-2-ylmethyl chloride. This intermediate is then reacted with N-methyl-6-(3-thienyl)nicotinamide to form this compound.
Wissenschaftliche Forschungsanwendungen
N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N-methyl-6-(3-thienyl)nicotinamide has been shown to have a variety of potential applications in scientific research. One area of interest is in the development of new cancer therapies. Studies have shown that this compound can selectively target cancer cells, making it a promising candidate for further investigation.
Eigenschaften
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-methyl-6-thiophen-3-ylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3S/c1-22(11-16-12-24-18-4-2-3-5-19(18)25-16)20(23)14-6-7-17(21-10-14)15-8-9-26-13-15/h2-10,13,16H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIDMOCSJWHGFLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1COC2=CC=CC=C2O1)C(=O)C3=CN=C(C=C3)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-4-fluoro-N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}benzamide](/img/structure/B5360944.png)

![3-[5-(2,4-dichlorophenyl)-2-furyl]-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5360956.png)
![3-[(3-fluorophenoxy)methyl]-1-(1H-1,2,3-triazol-5-ylcarbonyl)piperidine](/img/structure/B5360961.png)
![N''-{4-[(4-chlorobenzyl)oxy]benzylidene}carbonohydrazonic diamide](/img/structure/B5360963.png)

![3-[1-(4-chlorobenzyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]-2-cyano-N-(2,5-dichlorophenyl)acrylamide](/img/structure/B5360979.png)
![4-(4-fluorobenzyl)-1-[(5-hydroxypyrazin-2-yl)carbonyl]-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5360998.png)

![1-{[2-(2-fluoro-5-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperazine](/img/structure/B5361010.png)

![(3R*,3aR*,7aR*)-3-(3,5-difluorophenyl)-1-(pyridin-2-ylcarbonyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5361035.png)
![N-cyclopentyl-2-[4-(3,4-dichlorophenyl)-1-piperazinyl]acetamide](/img/structure/B5361041.png)
![1-[(3,4-difluorophenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B5361050.png)